molecular formula C8H12ClN3S B1379120 2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride CAS No. 1864016-30-7

2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride

Cat. No.: B1379120
CAS No.: 1864016-30-7
M. Wt: 217.72 g/mol
InChI Key: ZUVQHYLWSNTCGW-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride is a chemical compound with a unique structure that includes an azetidine ring, a sulfanyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride typically involves the reaction of 4-methylpyrimidine with azetidine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring and sulfanyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride
  • 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-oxazole hydrochloride
  • 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-imidazole hydrochloride

Uniqueness

2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride is unique due to its specific combination of an azetidine ring, a sulfanyl group, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-4-methylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-6-2-3-10-8(11-6)12-7-4-9-5-7;/h2-3,7,9H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVQHYLWSNTCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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